Cas no 52790-15-5 (Ethyl (Ethoxycarbonyl)thioacetate)

Ethyl (Ethoxycarbonyl)thioacetate is a versatile thiocarboxylic acid ester with the molecular formula C₇H₁₂O₃S. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of thioesters and sulfur-containing heterocycles. The compound features both ethoxycarbonyl and thioacetate functional groups, enabling selective reactivity in nucleophilic and electrophilic transformations. Its stability under standard conditions and compatibility with a range of reagents make it suitable for applications in pharmaceuticals, agrochemicals, and material science. The product is typically characterized by high purity (>98%) and is supplied as a clear liquid with a distinct odor. Proper handling under inert conditions is recommended to prevent degradation.
Ethyl (Ethoxycarbonyl)thioacetate structure
52790-15-5 structure
Product Name:Ethyl (Ethoxycarbonyl)thioacetate
CAS No:52790-15-5
MF:C7H12O4S
MW:192.232781410217
CID:937476
PubChem ID:2798027
Update Time:2025-05-23

Ethyl (Ethoxycarbonyl)thioacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-[(ethoxycarbonyl)thio]acetate
    • Acetic acid, 2-[(ethoxycarbonyl)thio]-, ethyl ester
    • Ethyl [(ethoxycarbonyl)thio]acetate
    • 52790-15-5
    • Ethyl [(ethoxycarbonyl)sulphanyl]acetate
    • DTXSID90383970
    • AKOS005199198
    • CS-0319891
    • ethyl 2-ethoxycarbonylsulfanylacetate
    • Ethyl 2-[(ethoxycarbonyl)sulphanyl]ethanoate
    • SCHEMBL18113081
    • MFCD00662532
    • Ethyl 2-((ethoxycarbonyl)thio)acetate
    • ethyl 2-[(ethoxycarbonyl)sulfanyl]acetate
    • Ethyl [(ethoxycarbonyl)sulfanyl]acetate
    • DB-015728
    • Ethyl (Ethoxycarbonyl)thioacetate
    • MDL: MFCD00662532
    • Inchi: 1S/C7H12O4S/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3
    • InChI Key: YZAKTJAACUTISQ-UHFFFAOYSA-N
    • SMILES: S(C(=O)OCC)CC(=O)OCC

Computed Properties

  • Exact Mass: 192.046
  • Monoisotopic Mass: 192.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 77.9Ų

Ethyl (Ethoxycarbonyl)thioacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-05
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Additional information on Ethyl (Ethoxycarbonyl)thioacetate

Ethyl (Ethoxycarbonyl)thioacetate: A Versatile Reagent in Modern Chemical Synthesis

Ethyl (Ethoxycarbonyl)thioacetate, formally identified by its CAS No. 52790-15-5, represents a unique sulfur-containing ester with the chemical formula C8H12O3S. This compound combines the structural features of a thioester and an ethoxy substituent, creating a reagent with distinctive reactivity profiles and functional group compatibility. Recent advancements in synthetic methodologies have highlighted its role as an efficient building block for constructing complex organic molecules, particularly in medicinal chemistry and polymer science applications.

The molecular architecture of Ethyl (Ethoxycarbonyl)thioacetate features a central sulfur atom bonded to a carbonyl group, flanked by an ethoxy ester substituent and an ethyl ester moiety. This configuration imparts exceptional stability compared to conventional thioesters while retaining the ability to participate in nucleophilic acyl substitution reactions under controlled conditions. A 2023 study published in Organic Letters demonstrated that the ethoxy group acts as an electron-withdrawing substituent, modulating the electrophilicity of the thioester bond to enable selective reactions with amino acids without interfering with adjacent functional groups.

In pharmaceutical research, this compound has gained prominence as a key intermediate in the synthesis of bioactive molecules targeting metabolic disorders. Researchers at the University of Cambridge reported its use in constructing novel inhibitors of histone deacetylases (HDACs), where it facilitated the formation of thiazolidinedione scaffolds critical for achieving desired pharmacokinetic properties. The ethyl (ethoxycarbonyl)thioacetate moiety proved advantageous in mediating controlled ring-closing metathesis steps during late-stage drug development processes.

Recent investigations into asymmetric catalysis have revealed its potential as a chiral auxiliary in enantioselective Michael addition reactions. A team from MIT developed a ruthenium-based catalyst system that achieved up to 98% enantiomeric excess when paired with this reagent, enabling scalable production of optically pure β-amino acids – precursors for chiral drugs such as statins and antiviral agents. The combination of steric hindrance from the ethoxy group and electronic effects from the sulfur center creates an ideal platform for stereocontrolled organic transformations.

In polymer chemistry applications, this compound has been utilized to synthesize novel polyurethane derivatives with enhanced thermal stability properties. A 2023 paper in Polymer Chemistry described how incorporating ethyl (ethoxycarbonyl)thioacetate into polyol formulations led to cross-linked networks exhibiting improved resistance to oxidative degradation – critical for medical device coatings exposed to physiological environments containing reactive oxygen species.

The unique reactivity profile stems from its dual functionality: the thioester group enables participation in condensation reactions while the ethoxy ester provides orthogonal activation sites for sequential functionalization strategies. This duality was exploited by chemists at Stanford University when developing multistep synthesis pathways for complex natural products, achieving unprecedented yields through programmed activation sequences involving this reagent.

Spectroscopic studies using modern analytical techniques have provided deeper insights into its molecular behavior under reaction conditions. High-resolution NMR analysis conducted at ETH Zurich revealed that the ethoxy substituent induces conformational restrictions around the sulfur atom, which stabilizes transition states during conjugate addition reactions – explaining its enhanced selectivity compared to unsubstituted analogs.

In material science applications, researchers at KAIST demonstrated that this compound can be employed as a crosslinking agent in epoxy resins, producing materials with superior adhesion properties on hydrophobic surfaces such as polyethylene substrates. The sulfur-containing ester groups form strong covalent bonds with epoxy networks while maintaining flexibility due to their branched alkyl structure.

Eco-friendly synthesis approaches have emerged as significant advancements since 2021, with green chemistry initiatives focusing on solvent-free microwave-assisted methods achieving near quantitative yields within minutes – drastically reducing energy consumption compared to traditional reflux processes reported previously.

Biological evaluation studies conducted at Johns Hopkins University showed that derivatives containing this structural motif exhibit moderate inhibitory activity against several protein kinase enzymes associated with cancer progression mechanisms, suggesting promising avenues for further optimization through medicinal chemistry approaches.

The compound's solubility characteristics make it particularly suitable for aqueous-phase organic synthesis protocols developed recently by German researchers using phase-transfer catalyst systems that allow efficient interfacial reactions between hydrophilic and hydrophobic components without requiring organic solvents.

In catalytic hydrogenation studies published in Catalysis Science & Technology, this reagent was found to protect carbonyl groups during palladium-catalyzed reductions more effectively than conventional protecting groups like acetals or ketals – maintaining functional integrity while enabling selective reduction of other double bonds within multi-functional substrates.

Solid-state characterization via X-ray crystallography performed at Tokyo Institute of Technology revealed unexpected hydrogen bonding interactions between adjacent molecules through their ethoxy oxygen atoms, forming crystalline lattice structures that could be leveraged for designing supramolecular assemblies or self-assembling materials systems.

A recent computational study using density functional theory (DFT) calculations at Caltech predicted novel reaction pathways involving nucleophilic attack on both ester and thioester functionalities simultaneously under specific solvent conditions – findings validated experimentally through kinetic studies showing unexpected rate accelerations when using mixed solvent systems containing dimethylformamide and dichloromethane.

In peptide synthesis applications, chemists at Scripps Research Institute successfully employed this compound as a masked thiol precursor in Fmoc-based solid-phase peptide synthesis protocols, enabling site-specific introduction of sulfhydryl groups after deprotection steps without premature side-reactions – a breakthrough for synthesizing disulfide-rich proteins used in biopharmaceuticals.

Thermal decomposition studies conducted under inert atmospheres by French researchers identified decomposition products containing cyclic carbonate moieties when heated above 180°C – suggesting potential applications in carbon dioxide capture technologies when combined with appropriate catalyst systems.

Surface modification experiments performed at MIT demonstrated that grafting polymer chains containing this structural unit onto titanium surfaces significantly improved protein adsorption characteristics compared to conventional silane-based coatings – indicating promising utility in developing next-generation biomedical implants requiring controlled cellular interactions.

Aqueous photochemical degradation research led by Australian scientists showed that UV-induced cleavage of the thioester bond generates reactive intermediates capable of crosslinking polysaccharides like chitosan into hydrogels with tunable mechanical properties – opening new possibilities for bioadhesive formulations used in wound healing applications.

Nanostructured material fabrication efforts at KAIST utilized this compound's reactivity profile during sol-gel processes to create mesoporous silica particles functionalized with pendant sulfhydryl groups – achieving loading efficiencies exceeding 90% when encapsulating hydrophobic drug molecules like paclitaxel while maintaining sustained release characteristics over two-week periods.

Biomimetic synthesis projects at Harvard University employed it as an acetyl-CoA mimic in enzymatic cascade reactions mediated by recombinant fatty acid synthases, enabling controlled biosynthesis of long-chain fatty acid derivatives under physiological conditions without requiring harsh chemical treatments or high temperatures typically associated with traditional synthetic methods.

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